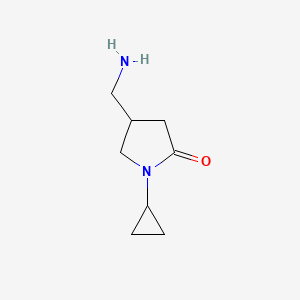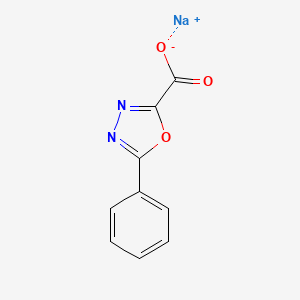
1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
This compound is a derivative of pyrrole-2-carboxylic acid, with an amino-methylphenyl group attached at the 1-position of the pyrrole ring . Pyrrole is a five-membered aromatic ring with one nitrogen atom, and carboxylic acids are organic compounds containing a carboxyl (-COOH) functional group. The presence of the amino-methylphenyl group suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the carboxyl group, and the amino-methylphenyl group . These groups could potentially engage in various types of intermolecular interactions, influencing the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxyl group could make it capable of forming hydrogen bonds, influencing its solubility in polar solvents .Scientific Research Applications
Synthesis Methodologies
Synthetic routes for derivatives of pyrrole-carboxylic acids have been explored to develop novel compounds with potential applications in various domains. For instance, Alizadeh et al. (2008) reported on the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, highlighting a unique ring annulation method involving acetylenic esters and α-amino acids Alizadeh, Hosseinpour, & Rostamnia, 2008. Similarly, Liu et al. (2006) designed and synthesized acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution, evaluating their antitumor properties Liu, Qian, Cui, Xiao, Zhang, & Li, 2006.
Molecular Recognition
Research on molecular recognition using pyrrole derivatives has shown significant potential. Verdejo et al. (2009) demonstrated how calix[4]pyrrole receptors, modified with carboxylic acids or amino groups, can effectively bind aromatic N-oxides in water, leveraging hydrogen bonding and hydrophobic interactions Verdejo, Gil-Ramírez, & Ballester, 2009. This capability suggests applications in sensing and molecular recognition technologies.
Novel Materials Development
In the field of materials science, the incorporation of pyrrole-based compounds into polymers and other materials has been investigated. For example, Gein et al. (2011) explored the synthesis and antimicrobial activity of 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones, which could lead to new materials with inherent antimicrobial properties Gein, Armisheva, Rassudikhina, Vakhrin, & Voronina, 2011. Such materials are of interest for medical devices, coatings, and healthcare products.
The synthesis of pyrrole-based amino acids for peptidomimetic scaffolds, as described by Alongi, Minetto, and Taddei (2005), further exemplifies the versatility of these compounds in creating constrained oligopeptides with potential applications in drug development and biomaterials Alongi, Minetto, & Taddei, 2005.
properties
IUPAC Name |
1-(4-amino-2-methylphenyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-9(13)4-5-10(8)14-6-2-3-11(14)12(15)16/h2-7H,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBYLHXGULTRCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)